1-Methyl-5-pentyl-5-phenylbarbituric acid
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Overview
Description
1-Methyl-5-pentyl-5-phenylbarbituric acid, also known as phenobarbital, is a barbiturate drug that has been used for over a century as a sedative, hypnotic, and anticonvulsant. It is one of the most widely prescribed drugs for the treatment of epilepsy, and it is also used to treat other conditions such as anxiety, insomnia, and alcohol withdrawal. In
Mechanism Of Action
The exact mechanism of action of 1-Methyl-5-pentyl-5-phenylbarbituric acidl is not fully understood, but it is thought to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of neuronal activity. Phenobarbital enhances the activity of GABA-A receptors, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This leads to a reduction in neuronal activity and a decrease in the frequency and severity of seizures.
Biochemical And Physiological Effects
Phenobarbital has a number of biochemical and physiological effects, including sedation, hypnosis, and anticonvulsant activity. It also has muscle relaxant properties and can be used to treat muscle spasms and rigidity. In addition, 1-Methyl-5-pentyl-5-phenylbarbituric acidl has been found to have anti-inflammatory properties and can be used to treat inflammatory conditions such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
Phenobarbital has a number of advantages and limitations for lab experiments. Its advantages include its well-established synthesis method, its ability to cross the blood-brain barrier, and its well-characterized pharmacological properties. Its limitations include its potential for toxicity at high doses, its narrow therapeutic index, and its potential for drug interactions with other medications.
Future Directions
There are a number of future directions for the study of 1-Methyl-5-pentyl-5-phenylbarbituric acidl. One area of research is the development of new formulations of 1-Methyl-5-pentyl-5-phenylbarbituric acidl that can be administered more easily and have fewer side effects. Another area of research is the exploration of the potential use of 1-Methyl-5-pentyl-5-phenylbarbituric acidl in the treatment of other conditions, such as cancer and inflammatory diseases. Finally, there is a need for further research into the mechanism of action of 1-Methyl-5-pentyl-5-phenylbarbituric acidl and its potential for drug interactions with other medications.
Synthesis Methods
Phenobarbital can be synthesized through a reaction between malonic acid and urea, followed by a reaction with diethyl malonate and phenylacetyl chloride. The resulting compound is then reacted with methyl iodide and sodium ethoxide to produce 1-Methyl-5-pentyl-5-phenylbarbituric acidl. This synthesis method has been used for many years and has been modified over time to increase the yield and purity of the final product.
Scientific Research Applications
Phenobarbital has been extensively studied for its anticonvulsant properties and has been found to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been used to treat other conditions such as anxiety, insomnia, and alcohol withdrawal. In addition, 1-Methyl-5-pentyl-5-phenylbarbituric acidl has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
properties
CAS RN |
112769-18-3 |
---|---|
Product Name |
1-Methyl-5-pentyl-5-phenylbarbituric acid |
Molecular Formula |
C16H20N2O3 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
(5S)-1-methyl-5-pentyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-8-11-16(12-9-6-5-7-10-12)13(19)17-15(21)18(2)14(16)20/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19,21)/t16-/m0/s1 |
InChI Key |
QPQAFLPWFVOKBJ-INIZCTEOSA-N |
Isomeric SMILES |
CCCCC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
SMILES |
CCCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
synonyms |
1-methyl-5-pentyl-5-phenylbarbituric acid 1-methyl-5-pentyl-5-phenylbarbituric acid, (R)-isomer MPPBA |
Origin of Product |
United States |
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